molecular formula C9H13NO2 B070840 3-Ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazole CAS No. 182317-02-8

3-Ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazole

Cat. No. B070840
M. Wt: 167.2 g/mol
InChI Key: TVMNGGWODLNFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazole, commonly known as EBIO, is a heterocyclic organic compound. It is a well-known potassium channel activator that has been extensively studied in the field of neuroscience. EBIO has been used in various scientific research studies to understand its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

EBIO activates potassium channels by binding to the regulatory subunit of the channel, resulting in the opening of the channel and an increase in potassium ion efflux. This efflux leads to a hyperpolarization of the cell membrane potential, which can inhibit neuronal excitability and neurotransmitter release.

Biochemical And Physiological Effects

EBIO has been shown to have several biochemical and physiological effects, including the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. It has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity.

Advantages And Limitations For Lab Experiments

EBIO has several advantages for lab experiments, including its ability to activate potassium channels in a dose-dependent manner and its specificity for certain potassium channel subtypes. However, it has limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several future directions for EBIO research, including the development of more specific and potent potassium channel activators, the investigation of its effects on other ion channels and receptors, and the exploration of its potential therapeutic applications in neurological disorders.
In conclusion, EBIO is a well-known potassium channel activator that has been extensively studied in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, and future directions have been investigated in various scientific research studies. While it has several advantages for lab experiments, it also has limitations that need to be considered. Further research is needed to fully understand its potential therapeutic applications in neurological disorders.

Synthesis Methods

EBIO can be synthesized by several methods, including the reaction of 2-hydroxybenzyl alcohol with ethylamine, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-(chloromethyl)phenol with ethylamine, followed by cyclization with sodium hydride.

Scientific Research Applications

EBIO has been used in various scientific research studies to understand its mechanism of action, biochemical and physiological effects, and future directions. It has been used as a potassium channel activator to study its effects on the nervous system, including the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.

properties

CAS RN

182317-02-8

Product Name

3-Ethoxy-4,5,6,7-tetrahydro-1,2-benzisoxazole

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

3-ethoxy-4,5,6,7-tetrahydro-1,2-benzoxazole

InChI

InChI=1S/C9H13NO2/c1-2-11-9-7-5-3-4-6-8(7)12-10-9/h2-6H2,1H3

InChI Key

TVMNGGWODLNFFV-UHFFFAOYSA-N

SMILES

CCOC1=NOC2=C1CCCC2

Canonical SMILES

CCOC1=NOC2=C1CCCC2

synonyms

1,2-Benzisoxazole,3-ethoxy-4,5,6,7-tetrahydro-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.